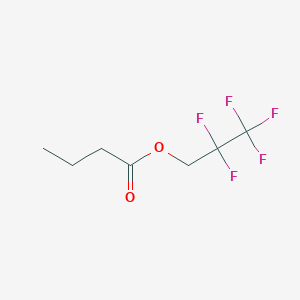

2,2,3,3,3-Pentafluoropropyl butyrate

Description

The compound 2,2,3,3,3-Pentafluoropropyl butyrate (C₇H₉F₅O₂) is an ester derivative featuring a pentafluoropropyl group bonded to a butyrate moiety. These compounds leverage the electronegativity and hydrophobicity of fluorine atoms to enhance stability, lipophilicity, and reactivity, making them valuable in biomedical and materials science applications .

Properties

IUPAC Name |

2,2,3,3,3-pentafluoropropyl butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F5O2/c1-2-3-5(13)14-4-6(8,9)7(10,11)12/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMWPJMPKVSDHLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OCC(C(F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Esterification of 2,2,3,3,3-Pentafluoropropanol with Butyric Acid

- Procedure: The classical Fischer esterification involves refluxing 2,2,3,3,3-pentafluoropropanol with butyric acid in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.

- Reaction conditions: Elevated temperature (typically 80–120 °C), removal of water to drive equilibrium toward ester formation.

- Advantages: Straightforward, uses readily available starting materials.

- Limitations: Equilibrium reaction requiring removal of water; potential side reactions due to acid-sensitive fluorinated alcohol.

Esterification Using Butyryl Chloride and 2,2,3,3,3-Pentafluoropropanol

- Procedure: Reaction of 2,2,3,3,3-pentafluoropropanol with butyryl chloride in the presence of a base such as pyridine or triethylamine to neutralize HCl formed.

- Reaction conditions: Typically conducted at 0–25 °C to control reactivity and avoid side reactions.

- Advantages: High reactivity of acid chloride leads to higher yields and shorter reaction times compared to direct esterification.

- Limitations: Use of corrosive acid chlorides and requirement for dry conditions.

Transesterification from Butyrate Esters

- Procedure: Transesterification of methyl or ethyl butyrate with 2,2,3,3,3-pentafluoropropanol catalyzed by acid or base catalysts.

- Reaction conditions: Moderate heating (50–100 °C) under inert atmosphere to prevent hydrolysis.

- Advantages: Avoids corrosive acid chlorides; can be more selective.

- Limitations: Requires removal of lower alcohol byproduct to drive reaction.

Novel Sulfuryl Fluoride-Derived Alkylation Methods (Emerging)

Recent literature describes the use of sulfuryl fluoride (SO2F2) for the synthesis of fluorinated alkyl esters and sulfides, which could be adapted for the preparation of 2,2,3,3,3-pentafluoropropyl esters:

- Method: Generation of reactive intermediates such as bis(pentafluoropropyl) sulfate followed by nucleophilic substitution with butyrate nucleophiles.

- Reaction conditions: Typically conducted under nitrogen atmosphere at mild temperatures (~40 °C) in polar aprotic solvents like DMF.

- Advantages: Potential for mild, selective fluorinated ester formation with good yields.

- Limitations: Requires specialized reagents and handling of toxic gases.

| Method | Starting Materials | Conditions | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|---|---|

| Direct Fischer Esterification | 2,2,3,3,3-Pentafluoropropanol + Butyric acid | Acid catalyst, reflux, water removal | Simple, accessible reagents | Equilibrium reaction, longer time | 60–75 |

| Acid Chloride Esterification | 2,2,3,3,3-Pentafluoropropanol + Butyryl chloride | 0–25 °C, base (pyridine) | High yield, fast reaction | Corrosive reagents, dry conditions | 80–90 |

| Transesterification | 2,2,3,3,3-Pentafluoropropanol + Methyl/Ethyl butyrate | Acid/base catalyst, moderate heat | Avoids acid chlorides | Requires removal of alcohol byproduct | 65–85 |

| Sulfuryl Fluoride-Derived Alkylation | SO2F2, pentafluoropropanol, butyrate nucleophile | 40 °C, N2 atmosphere, DMF solvent | Mild conditions, selective | Specialized reagents, safety concerns | 65–80 (reported for related esters) |

- Reaction Monitoring: Thin-layer chromatography (TLC) and gas chromatography (GC) are commonly used to monitor reaction progress.

- Purification: Typically involves extraction, drying over anhydrous sodium sulfate, and purification by distillation or column chromatography.

- Characterization: Confirmed by NMR spectroscopy (^1H, ^13C, and ^19F NMR), infrared spectroscopy (IR), and mass spectrometry (MS).

- Yield Optimization: Removal of water or alcohol byproducts via azeotropic distillation or vacuum improves yields in esterification and transesterification.

- Stability: The fluorinated ester shows enhanced thermal stability and resistance to hydrolysis compared to non-fluorinated analogs.

The preparation of 2,2,3,3,3-pentafluoropropyl butyrate is primarily achieved through esterification or transesterification routes involving 2,2,3,3,3-pentafluoropropanol and butyric acid derivatives. Acid chloride-mediated esterification offers high yields and efficiency, while direct esterification and transesterification provide alternative routes with different operational advantages. Emerging methods using sulfuryl fluoride chemistry offer promising new pathways for fluorinated ester synthesis under mild conditions.

The choice of method depends on available reagents, desired purity, scale, and safety considerations. Analytical techniques such as NMR and IR spectroscopy are essential for confirming the structure and purity of the final product.

Chemical Reactions Analysis

2,2,3,3,3-Pentafluoropropyl butyrate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids under strong oxidizing conditions.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Synthesis and Polymerization

1. Building Block for Fluorinated Polymers:

2,2,3,3,3-Pentafluoropropyl butyrate serves as a critical building block in the synthesis of fluorinated polymers. These polymers are known for their enhanced chemical resistance and thermal stability. The compound can be polymerized to produce various fluorinated copolymers that exhibit desirable properties for industrial applications.

2. Synthesis of Complex Molecules:

The compound is utilized in the synthesis of complex molecules in organic chemistry. For instance, it can be transformed into other fluorinated esters or used as a precursor for the development of specialty chemicals that require specific reactivity profiles.

Biological Applications

1. Enzyme Interaction Studies:

The unique properties of 2,2,3,3,3-Pentafluoropropyl butyrate make it useful in studying enzyme interactions and metabolic pathways involving fluorinated substrates. Researchers have explored its potential to influence enzyme activity and substrate specificity due to its structural characteristics.

2. Therapeutic Potential:

There is ongoing research into the therapeutic applications of butyrate derivatives, including 2,2,3,3,3-Pentafluoropropyl butyrate. Butyrate itself has been studied for its beneficial effects on gastrointestinal health and metabolic disorders. For example, studies suggest that butyrate supplementation can improve symptoms in conditions like ulcerative colitis and obesity by modulating gut microbiota and inflammation pathways .

Industrial Applications

1. Specialty Chemicals Production:

In the industrial sector, 2,2,3,3,3-Pentafluoropropyl butyrate is employed in the production of specialty chemicals that require enhanced performance characteristics such as chemical resistance and low surface energy. These properties make it suitable for coatings and materials used in harsh environments.

2. Coatings and Materials:

Fluorinated compounds like 2,2,3,3,3-Pentafluoropropyl butyrate are increasingly used in coatings due to their hydrophobic nature and resistance to solvents. The incorporation of this compound into coating formulations can lead to improved durability and performance in applications ranging from automotive to aerospace.

Mechanism of Action

The mechanism of action of 2,2,3,3,3-Pentafluoropropyl butyrate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on the application. The fluorinated ester group can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare key fluorinated analogs of 2,2,3,3,3-pentafluoropropyl butyrate, focusing on their chemical properties, synthesis, and applications.

Detailed Analysis of Similar Compounds

EF5 (Acetamide Derivative)

- Applications: EF5 is a 2-nitroimidazole compound that binds to hypoxic cells in tumors, enabling non-invasive detection via fluorescence microscopy or PET imaging . Its fluorinated side chain enhances cellular uptake and retention in low-oxygen environments .

- Key Data :

- Synthesis : Synthesized via nucleophilic substitution of etanidazole derivatives, with radiolabeling ([¹⁸F]) for PET tracers .

2,2,3,3,3-Pentafluoropropyl Methacrylate (PFPMA)

- Applications: Used in fluoropolymer synthesis for coatings, optics, and nanoscale patterning. The pentafluoropropyl group reduces surface energy, enhancing hydrophobicity .

- Key Data :

- Synthesis: Commercial monomer (TCI) polymerized via free-radical initiation .

Mechanistic Insights and Fluorine’s Role

- EF5 : Fluorine atoms increase lipophilicity (logP ~1.2), improving tumor penetration . Nitroimidazole reduction in hypoxic cells generates reactive intermediates that form covalent adducts with cellular macromolecules .

- PFPMA : Fluorine content lowers surface energy, reducing wettability and enhancing chemical resistance .

- Carbonate Ester : Fluorinated groups stabilize intermediates during drug synthesis, minimizing side reactions .

Biological Activity

2,2,3,3,3-Pentafluoropropyl butyrate is a fluorinated derivative of butyric acid. Understanding its biological activity is crucial for evaluating its potential applications in therapeutic contexts, particularly in relation to metabolic and gastrointestinal health. This article synthesizes findings from various studies to present a comprehensive overview of the compound's biological activity.

2,2,3,3,3-Pentafluoropropyl butyrate is characterized by its unique fluorinated structure which may influence its interaction with biological systems. The presence of fluorine atoms can enhance lipophilicity and alter the compound's pharmacokinetics and bioavailability compared to non-fluorinated counterparts.

The biological activity of butyrate derivatives, including pentafluoropropyl butyrate, primarily revolves around their role as histone deacetylase (HDAC) inhibitors. This inhibition leads to changes in gene expression that can affect various cellular processes:

- Cell Proliferation and Apoptosis : Butyrate and its derivatives have been shown to induce apoptosis in cancer cell lines while promoting cell proliferation at lower concentrations. For instance, sodium butyrate has been documented to induce p21 mRNA expression and activate apoptosis in adenoma and carcinoma cell lines .

- Anti-inflammatory Effects : Butyrate modulates immune responses through pathways involving G protein-coupled receptors (GPCRs) such as GPR41 and GPR109A. These receptors are implicated in regulating inflammation and metabolic processes .

- Gut Health : The compound enhances intestinal barrier function and promotes the production of antimicrobial peptides. These effects are concentration-dependent; low concentrations improve barrier integrity while high concentrations may lead to cellular apoptosis .

Case Studies

Several studies highlight the therapeutic potential of butyrate derivatives in clinical settings:

- Ulcerative Colitis : A case study involving patients with treatment-resistant ulcerative colitis showed that supplementation with butyrate significantly improved symptoms and mucosal healing when combined with traditional therapies .

- Pediatric Obesity : A randomized clinical trial indicated that oral butyrate supplementation led to significant reductions in body mass index (BMI) among children with obesity, suggesting potential applications in weight management .

Comparative Studies

A comparative analysis of the effects of various short-chain fatty acids (SCFAs) found that butyrate exhibited superior pro-absorptive and anti-secretory effects compared to other SCFAs. This property is particularly beneficial in managing conditions like diarrhea .

Data Tables

Q & A

Q. Q1. What are the critical considerations for synthesizing 2,2,3,3,3-pentafluoropropyl butyrate with high purity, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves esterification of butyric acid with 2,2,3,3,3-pentafluoropropanol under acidic catalysis. Key parameters include:

- Molar ratio : Excess pentafluoropropanol (1.5:1) to drive esterification completion .

- Catalyst selection : Sulfuric acid or tosyl-based catalysts (e.g., 2,2,3,3,3-pentafluoropropyl tosylate analogs) improve reaction efficiency .

- Temperature control : Maintain 80–100°C to avoid fluorinated alcohol degradation.

- Purification : Use fractional distillation (boiling point ~75°C/1 mmHg for analogs) and confirm purity via <sup>19</sup>F NMR (δ −75 to −85 ppm for CF3 groups) and GC-MS .

Q. Q2. How do structural features of 2,2,3,3,3-pentafluoropropyl butyrate influence its physicochemical properties compared to non-fluorinated esters?

Methodological Answer: The pentafluoropropyl group confers:

- Hydrophobicity : Density ~1.42 g/cm³ (predicted) and low water solubility due to fluorine’s electronegativity .

- Thermal stability : Fluorinated esters exhibit higher decomposition temperatures (>200°C) than non-fluorinated analogs.

- Surface activity : Reduced intermolecular forces enhance volatility (evidenced by analogs like 2,2,3,3,3-pentafluoropropyl methacrylate with boiling points ~50°C/100 mmHg) .

Advanced Research Questions

Q. Q3. How can 2,2,3,3,3-pentafluoropropyl butyrate be utilized as a building block for fluoropolymer synthesis, and what are the challenges in controlling polymerization kinetics?

Methodological Answer: The ester’s fluorinated alkyl chain enables radical polymerization for hydrophobic polymers. Challenges include:

- Monomer reactivity : Fluorine’s electron-withdrawing effect slows propagation rates. Use initiators like AIBN at 60–70°C .

- Side reactions : Trace moisture hydrolyzes esters; employ molecular sieves and inert atmospheres .

- Characterization : Analyze polymer glass transition (Tg) via DSC (e.g., poly(pentafluoropropyl methacrylate) Tg ~54–55°C) and surface properties via contact angle measurements (>110° for hydrophobicity) .

Q. Q4. What role does 2,2,3,3,3-pentafluoropropyl butyrate play in hypoxia-sensitive probes, and how can its binding specificity to biomolecules be validated?

Methodological Answer: Fluorinated esters are precursors for hypoxia markers (e.g., EF5, a nitroimidazole derivative). Validation steps include:

- Reductive activation : Confirm hypoxia-dependent binding using immunofluorescence with anti-EF5 antibodies .

- Competitive assays : Compare binding inhibition with glutathione or protein thiols to assess specificity .

- Quantitative analysis : Use HPLC (C18 column, acetonitrile/water gradient) to measure adduct formation under varying O2 levels .

Q. Q5. How do fluorinated esters like 2,2,3,3,3-pentafluoropropyl butyrate interact with lithium-ion battery electrolytes, and what electrochemical trade-offs arise?

Methodological Answer: Fluorinated esters act as flame-retardant additives:

- Mechanism : Fluorine radicals scavenge combustion intermediates. Electrochemical stability is tested via cyclic voltammetry (anodic stability >4.5 V vs. Li/Li<sup>+</sup>) .

- Trade-offs : High concentrations (>20 wt%) reduce ionic conductivity. Optimize at 5–10 wt% with co-solvents (e.g., EC/DMC) to balance safety and performance .

Data Contradictions and Resolution

Q. Q6. Conflicting reports exist on the thermal stability of fluorinated esters. How can researchers reconcile discrepancies in decomposition temperatures?

Methodological Answer: Discrepancies arise from:

- Measurement techniques : TGA (N2 vs. air atmospheres) yields different decomposition profiles. Standardize testing under inert conditions .

- Impurity effects : Trace acids or moisture accelerate degradation. Pre-purify via silica gel chromatography and validate purity with <sup>1</sup>H/<sup>19</sup>F NMR .

Emerging Applications

Q. Q7. What advancements in 3D cell culture systems leverage fluorinated esters like 2,2,3,3,3-pentafluoropropyl butyrate for oxygen gradient modeling?

Methodological Answer: Fluorinated polymers derived from such esters create oxygen-impermeable scaffolds. Techniques include:

- Microencapsulation : Use PFDTS (perfluorodecyltrimethoxysilane) to coat hydrogels, enabling controlled O2 diffusion .

- Validation : Measure oxygen gradients using phosphorescent probes (e.g., PtOEP) and correlate with cell viability (MTT assays) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.